

# Spectroscopic Characterization of 6-Chloro-5-nitropyridin-2-amine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 6-Chloro-5-nitropyridin-2-amine

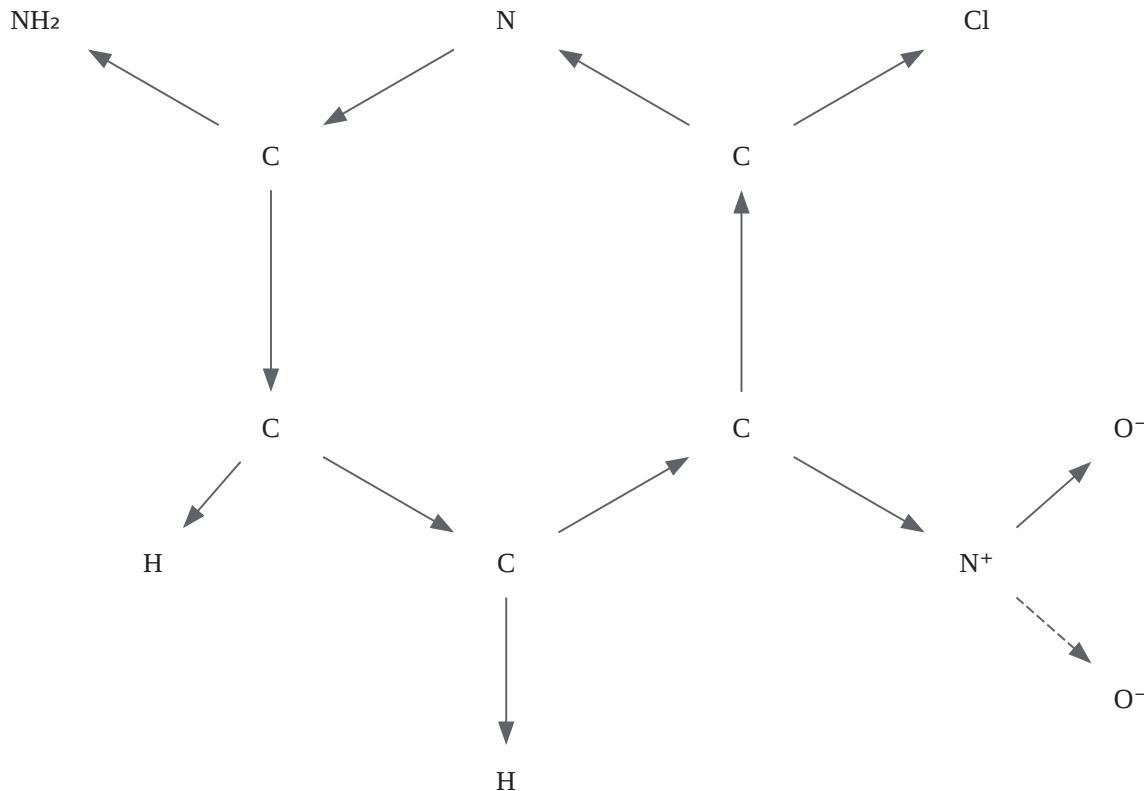
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This technical guide provides an in-depth analysis of the spectroscopic data for the compound **6-Chloro-5-nitropyridin-2-amine**, a key heterocyclic intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

## Introduction and Molecular Structure

**6-Chloro-5-nitropyridin-2-amine** (CAS No. 84487-03-6) possesses a unique substitution pattern on the pyridine ring, which imparts specific chemical reactivity and makes its unambiguous characterization crucial. The presence of an amino group, a nitro group, and a chlorine atom on the pyridine core creates a distinct electronic environment, which is reflected in its spectroscopic signatures.

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Caption: Chemical structure of **6-Chloro-5-nitropyridin-2-amine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For **6-Chloro-5-nitropyridin-2-amine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide critical information about the electronic environment of the protons and carbons in the pyridine ring.

### $^1\text{H}$ NMR Spectroscopy

Due to the substitution pattern, the  $^1\text{H}$  NMR spectrum of this compound is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The electron-withdrawing nature of the nitro and chloro groups, and the electron-donating amino group, will significantly influence the chemical shifts of these protons.

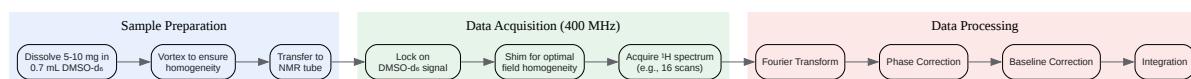
Predicted  $^1\text{H}$  NMR Data:

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H-3	8.0 - 8.2	d
H-4	6.5 - 6.7	d
NH <sub>2</sub>	5.0 - 6.0	br s

Disclaimer: The  $^1\text{H}$  NMR data is predicted and should be confirmed by experimental analysis.

Experimental Protocol for  $^1\text{H}$  NMR:

A robust protocol for acquiring a high-quality  $^1\text{H}$  NMR spectrum involves dissolving approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>. The choice of solvent is critical; DMSO-d<sub>6</sub> is often preferred for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons like those of the amino group. The spectrum should be acquired on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.



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Caption: Workflow for  $^1\text{H}$  NMR analysis.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the five carbon atoms in the pyridine ring are influenced by the attached functional groups.

<sup>13</sup>C NMR Data:

A <sup>13</sup>C NMR spectrum for **6-Chloro-5-nitropyridin-2-amine** is available from Wiley-VCH. While the full dataset is proprietary, analysis of similar structures allows for the prediction of the chemical shift regions.

Carbon	Predicted Chemical Shift (ppm)
C-2	158 - 162
C-3	108 - 112
C-4	138 - 142
C-5	130 - 134
C-6	145 - 149

Disclaimer: The <sup>13</sup>C NMR data is based on predictions and should be verified with experimental data.

Experimental Protocol for <sup>13</sup>C NMR:

The sample preparation for <sup>13</sup>C NMR is similar to that for <sup>1</sup>H NMR, though a slightly higher concentration may be beneficial due to the lower natural abundance of the <sup>13</sup>C isotope. A standard proton-decoupled <sup>13</sup>C NMR experiment is typically performed. For a more detailed analysis, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be conducted to differentiate between CH, CH<sub>2</sub>, and CH<sub>3</sub> groups.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of **6-Chloro-5-nitropyridin-2-amine** is expected to show characteristic

absorption bands for the N-H, N-O, C-Cl, and aromatic C=N/C=C bonds.

Characteristic IR Absorption Frequencies:

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
N-H stretch (amine)	3400 - 3250	Medium (two bands)
Aromatic C-H stretch	3100 - 3000	Medium to weak
Asymmetric NO <sub>2</sub> stretch	1550 - 1500	Strong
N-H bend (amine)	1650 - 1580	Medium
Aromatic C=C/C=N stretch	1600 - 1450	Medium to strong
Symmetric NO <sub>2</sub> stretch	1350 - 1300	Strong
C-N stretch (aromatic amine)	1335 - 1250	Strong
C-Cl stretch	850 - 550	Strong

Experimental Protocol for IR Spectroscopy (ATR):

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded. This method requires minimal sample preparation and is non-destructive.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

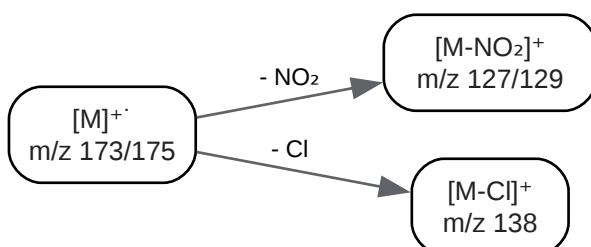
Expected Mass Spectrum Data (Electron Ionization - EI):

The molecular formula of **6-Chloro-5-nitropyridin-2-amine** is C<sub>5</sub>H<sub>4</sub>CIN<sub>3</sub>O<sub>2</sub>. The nominal molecular weight is 173 g/mol. Due to the presence of chlorine, the molecular ion peak (M<sup>+</sup>) will exhibit a characteristic isotopic pattern, with a peak at m/z 173 (for <sup>35</sup>Cl) and a smaller peak at m/z 175 (for <sup>37</sup>Cl) in an approximate 3:1 ratio.

### Plausible Fragmentation Pathways:

Under EI conditions, the molecular ion can undergo fragmentation. Common fragmentation pathways for this molecule could include:

- Loss of NO<sub>2</sub>: [M - 46]<sup>+</sup>
- Loss of Cl: [M - 35]<sup>+</sup>
- Loss of HCN from the pyridine ring: A common fragmentation for pyridines.



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Caption: Simplified potential fragmentation in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS):

For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is a suitable method. The sample is dissolved in a volatile solvent and injected into the GC. The compound is separated on the column and then introduced into the mass spectrometer.

## Conclusion

The spectroscopic characterization of **6-Chloro-5-nitropyridin-2-amine** relies on a combination of NMR, IR, and MS techniques. While a complete set of experimental data is not publicly available, this guide provides a comprehensive overview of the expected spectroscopic features based on established principles and data from related compounds. The detailed protocols provided herein offer a solid foundation for researchers to obtain and interpret high-quality data for this important chemical intermediate.

## References

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- To cite this document: BenchChem. [Spectroscopic Characterization of 6-Chloro-5-nitropyridin-2-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1588004#spectroscopic-data-nmr-ir-ms-for-6-chloro-5-nitropyridin-2-amine\]](https://www.benchchem.com/product/b1588004#spectroscopic-data-nmr-ir-ms-for-6-chloro-5-nitropyridin-2-amine)

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